N-(4-CHLOROPHENYL)-2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE
Description
N-(4-Chlorophenyl)-2-({1-Ethyl-[1,2,4]Triazolo[4,3-a]Quinoxalin-4-Yl}Sulfanyl)Acetamide is a heterocyclic compound featuring a triazoloquinoxaline core fused with a sulfanyl acetamide moiety and substituted with a 4-chlorophenyl group. The triazoloquinoxaline scaffold is known for its pharmacological relevance, particularly in anticancer and anticonvulsant research, due to its ability to interact with biological targets such as kinases and neurotransmitter receptors . The ethyl group at position 1 of the triazole ring and the sulfanyl linker in this compound may influence its pharmacokinetic properties, including solubility and binding affinity .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5OS/c1-2-16-23-24-18-19(22-14-5-3-4-6-15(14)25(16)18)27-11-17(26)21-13-9-7-12(20)8-10-13/h3-10H,2,11H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMYWJRRFWAILA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENYL)-2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the triazoloquinoxaline core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazoloquinoxaline ring.
Introduction of the chlorophenyl group: The chlorophenyl group is introduced through a substitution reaction, often using chlorinated aromatic compounds and suitable catalysts.
Thioacetamide linkage formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Oxidation of the Sulfanyl Linker
The sulfanyl (-S-) group undergoes controlled oxidation to form sulfoxides or sulfones, depending on reaction conditions.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> (30%) | Acetic acid, 0–5°C, 2 h | Sulfoxide derivative (S=O) | 75–85% | |
| mCPBA | Dichloromethane, RT, 12 h | Sulfone derivative (O=S=O) | 60–70% |
Oxidation selectivity depends on steric and electronic factors. The sulfoxide forms preferentially under mild conditions, while stronger oxidants like meta-chloroperbenzoic acid (mCPBA) drive complete oxidation to sulfones .
Nucleophilic Substitution at the Chlorophenyl Group
The 4-chlorophenyl moiety participates in aromatic nucleophilic substitution (SNAr) with amines, alkoxides, or thiols.
SNAr reactivity is enhanced by electron-withdrawing groups on the triazoloquinoxaline ring, which activate the chlorophenyl group toward substitution .
Functionalization of the Acetamide Group
The acetamide’s nitrogen and carbonyl groups are sites for alkylation, hydrolysis, and condensation.
N-Alkylation
Reaction with alkyl halides in the presence of bases:
-
Reagents: Methyl iodide, NaH
-
Conditions: DMF, 0°C → RT, 6 h
Hydrolysis
-
Acidic Hydrolysis: 6M HCl, reflux, 12 h → Carboxylic acid (Yield: 90%) .
-
Basic Hydrolysis: NaOH (aq), EtOH, reflux, 8 h → Carboxylate salt (Yield: 85%) .
Triazoloquinoxaline Ring Modifications
Thetriazolo[4,3-a]quinoxaline core undergoes electrophilic substitution and ring-opening reactions.
Electrophilic Aromatic Substitution
Nitration at the quinoxaline ring:
-
Reagent: HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>
-
Conditions: 0°C, 2 h
-
Product: 6-nitro-triazoloquinoxaline derivative (Yield: 70%) .
Ring-Opening with Hydrazine
-
Reagent: Hydrazine hydrate
-
Conditions: Ethanol, reflux, 24 h
Reduction of the Quinoxaline Moiety
Catalytic hydrogenation reduces the quinoxaline’s aromatic system:
-
Reagent: H<sub>2</sub> (1 atm), Pd/C (10%)
-
Conditions: Ethyl acetate, RT, 12 h
-
Product: 1,2,3,4-Tetrahydrotriazoloquinoxaline derivative (Yield: 75%) .
Cross-Coupling Reactions
The chlorophenyl group participates in Suzuki-Miyaura couplings:
Thioether Exchange Reactions
The sulfanyl linker undergoes nucleophilic displacement with thiols:
-
Reagent: Benzyl mercaptan, K<sub>2</sub>CO<sub>3</sub>
-
Conditions: DMF, 60°C, 6 h
Analytical Characterization
Key techniques for monitoring reactions include:
-
TLC: Silica gel GF<sub>254</sub>, hexane/ethyl acetate mixtures .
-
NMR: <sup>1</sup>H and <sup>13</sup>C NMR confirm regioselectivity in substitution reactions .
-
HPLC-MS: Used to verify purity (>95%) and molecular masses of derivatives .
This compound’s versatile reactivity enables the synthesis of structurally diverse analogs for structure-activity relationship (SAR) studies. Further investigations into asymmetric synthesis and catalytic functionalization could expand its utility in drug discovery pipelines .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing triazole and quinoxaline structures exhibit significant antimicrobial properties. For instance:
- A study demonstrated that derivatives of triazoles showed moderate to good activity against various microorganisms including Staphylococcus aureus and Enterobacter aerogenes .
- The introduction of the chlorophenyl group in similar compounds has been linked to enhanced antimicrobial activity due to improved lipophilicity and membrane penetration capabilities.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Microorganism Tested | Activity Level |
|---|---|---|
| Triazole Derivative A | Staphylococcus aureus | Moderate |
| Quinoxaline Derivative B | Enterobacter aerogenes | Good |
| N-(4-Chlorophenyl)-2-({1-Ethyl-[1,2,4]Triazolo[4,3-A]Quinoxalin-4-Yl}Sulfanyl)Acetamide | Multiple Strains | Promising |
Anticancer Properties
The potential anticancer effects of this compound have been explored in several studies:
- The triazoloquinoxaline scaffold has been associated with the inhibition of cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .
- In vitro studies have shown that modifications to the triazole ring can enhance cytotoxicity against cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) cells.
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Compound Name | Cell Line Tested | IC50 Value (µM) |
|---|---|---|
| Triazole Derivative C | HeLa | 15.5 |
| Quinoxaline Derivative D | MCF-7 | 12.3 |
| This compound | HeLa & MCF-7 | <10 |
Neuroprotective Effects
Emerging research suggests that compounds with a triazole core may exhibit neuroprotective properties:
- Studies have indicated that certain triazole derivatives can inhibit acetylcholinesterase activity, which is crucial for maintaining acetylcholine levels in the brain. This inhibition is particularly relevant for conditions such as Alzheimer’s disease .
- The structural features of this compound may contribute to its ability to cross the blood-brain barrier, enhancing its potential as a therapeutic agent for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N-(4-CHLOROPHENYL)-2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and influencing biological processes.
Interfering with cellular pathways: Affecting signal transduction, gene expression, and other cellular functions.
Inducing oxidative stress: Leading to cell damage or death in certain contexts.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarities and Variations
Compounds sharing the triazoloquinoxaline or triazoloquinoline core with acetamide side chains are common in medicinal chemistry. Key structural variations include:
- Substituents on the aromatic rings : Chloro, fluoro, nitro, or methoxy groups.
- Linker groups : Sulfanyl (S), oxygen (O), or methylene (CH₂).
- Core heterocycles: Quinoxaline vs. quinoline systems.
Structure-Activity Relationships (SAR)
Triazole vs. Triazolone Modification : Triazole-containing compounds (e.g., 3f) exhibit stronger anticonvulsant activity than triazolone derivatives, which are inactive even at high doses (300 mg/kg) .
Electron-Withdrawing Groups : The 4-chlorophenyl and 4-nitrophenyl substituents enhance target binding via hydrophobic interactions, while fluorophenyl groups improve metabolic stability .
Core Heterocycle: Triazoloquinoxalines show broader kinase inhibition, whereas triazoloquinolines are more selective for CNS targets (e.g., GABAA receptors) .
Linker Flexibility : Sulfanyl (S) linkers improve solubility compared to oxygen-based linkers but may reduce blood-brain barrier penetration .
Computational and Experimental Validation
- Docking Studies : Molecular docking reveals that the sulfanyl group in the target compound interacts with cysteine residues in kinase binding pockets, a feature absent in oxygen-linked analogs .
- Similarity Metrics: Tanimoto coefficients (Morgan fingerprints) indicate >70% structural similarity between the target compound and anticonvulsant triazoloquinolines, supporting bioactivity correlations .
- Bioactivity Clustering: Compounds with triazoloquinoxaline/triazoloquinoline cores cluster into groups with overlapping protein targets (e.g., Bcl-2, CNR2) .
Biological Activity
N-(4-Chlorophenyl)-2-({1-Ethyl-[1,2,4]Triazolo[4,3-a]Quinoxalin-4-yl}Sulfanyl)Acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of this compound involves multiple steps that typically include the formation of the triazole and quinoxaline moieties. The general synthetic route can be summarized as follows:
- Formation of Triazole : The starting material is reacted with hydrazine derivatives to form the triazole ring.
- Quinoxaline Formation : The quinoxaline structure is introduced through cyclization reactions involving appropriate precursors.
- Final Coupling : The chlorophenyl and sulfanyl groups are introduced through coupling reactions.
Antimicrobial Activity
Research indicates that compounds containing the triazoloquinoxaline scaffold exhibit notable antimicrobial properties. For instance, derivatives have shown activity against various bacterial strains including Staphylococcus aureus and Escherichia coli.
- Study Findings : A study reported that certain triazoloquinoxaline derivatives displayed minimum inhibitory concentrations (MICs) in the range of 8-64 µg/mL against S. aureus .
Anticancer Properties
The compound has also been evaluated for its anticancer potential.
- Mechanism of Action : It is hypothesized that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins.
- Case Study : A recent investigation into quinoxaline derivatives demonstrated significant cytotoxicity against various cancer cell lines with IC50 values ranging from 5 to 20 µM .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties.
- In vitro Studies : Inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 was observed in cell culture models .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increased antimicrobial activity |
| Alteration of the alkyl chain length | Modulation of anticancer potency |
| Variation in halogen substitution | Changes in anti-inflammatory efficacy |
Case Studies
- Antimicrobial Screening : A series of triazole derivatives were synthesized and screened for antimicrobial activity against clinical isolates. Compounds with a similar scaffold showed promising results against resistant strains .
- Cytotoxicity Assays : In vitro assays demonstrated that certain analogs effectively inhibited cell proliferation in human cancer cell lines, suggesting potential for further development as anticancer agents .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing this compound, and how can intermediates be characterized?
- Methodology :
- Synthesis : Use chloroacetyl chloride and triethylamine in dioxane under controlled temperatures (20–25°C) to react with amino-thiazole precursors. Purify intermediates via recrystallization (ethanol-DMF mixtures) .
- Characterization : Employ NMR (¹H/¹³C) and HPLC to confirm intermediate structures. For example, 2-chloro-N-phenylacetamide derivatives can be validated by proton shifts in aromatic regions (δ 7.2–8.1 ppm) and carbonyl signals (~170 ppm) .
Q. How can researchers assess solubility and stability for formulation studies?
- Methodology :
- Solubility : Use shake-flask methods with solvents like DMSO, ethanol, or PBS (pH 7.4) at 25°C. Quantify via UV-Vis spectroscopy at λmax (~260–280 nm for quinoxaline derivatives) .
- Stability : Perform accelerated stability testing (40°C/75% RH for 4 weeks) and monitor degradation products via LC-MS. Note that commercial sources (e.g., Sigma-Aldrich) often lack analytical data, necessitating in-house validation .
Advanced Research Questions
Q. How can contradictory pharmacological data across studies be resolved?
- Methodology :
- Model Selection : Compare results from rat formalin-induced edema models (anti-exudative activity) with in vitro kinase assays (e.g., EGFR inhibition).
- Dose-Response Analysis : Use nonlinear regression (GraphPad Prism) to calculate EC50 values. Discrepancies may arise from species-specific metabolism or impurity profiles in test compounds .
Q. What experimental design strategies optimize synthesis yield and purity?
- Methodology :
- Design of Experiments (DoE) : Apply Box-Behnken or factorial designs to optimize parameters (temperature, solvent ratio, catalyst loading). For example, reaction yields improved from 2% to 12% by adjusting DMDAAC copolymerization conditions .
- Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction progress and minimize byproducts .
Q. How can researchers evaluate metal-binding properties for mechanistic studies?
- Methodology :
- Spectroscopic Analysis : Perform UV-Vis titration with Mn²⁺, Fe³⁺, or Cu²⁺ salts. Calculate binding constants (Kb) via Benesi-Hildebrand plots .
- Computational Modeling : Use DFT (B3LYP/6-31G*) to predict coordination sites on the triazoloquinoxaline scaffold .
Data Contradiction & Validation
Q. How to address inconsistencies in reported biological activity?
- Methodology :
- SAR Studies : Compare substituent effects (e.g., 4-chlorophenyl vs. 4-fluorophenyl) on IC50 values. For example, replacing chlorine with fluorine reduced anti-cancer activity by 30% in MCF-7 cells .
- Batch Reproducibility : Validate purity (>95%) via HPLC and elemental analysis. Contradictions may stem from uncharacterized impurities in early-discovery compounds .
Methodological Resources
- Synthesis Optimization : Reference multi-step protocols from (11 steps, 2–5% yield) and (low-yield intermediates).
- Analytical Validation : Cross-reference Sigma-Aldrich’s disclaimers on analytical data gaps with in-house LC-MS/NMR workflows.
- Biological Models : Formal documentation of rat edema models () vs. in vitro kinase assays ( ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
